molecular formula C7H11N3O4 B1680657 3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol CAS No. 62580-80-7

3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol

Cat. No.: B1680657
CAS No.: 62580-80-7
M. Wt: 201.18 g/mol
InChI Key: QQNYOVQUGLPEFB-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol (CAS 62580-80-7) is a nitroimidazole derivative with a molecular weight of 201.18 g/mol and the formula C₇H₁₁N₃O₄ . It is a key metabolite and impurity of Ornidazole (CAS 16773-42-5), formed via hydroxylation and dechlorination of the parent compound . Structurally, it features a 2-methyl-5-nitroimidazole core linked to a propane-1,2-diol side chain, which enhances its hydrophilicity compared to other nitroimidazoles .

This compound is critical in pharmaceutical quality control, as it is listed as Ornidazole Impurity I or Impurity B in regulatory guidelines .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Pharmaceutical Applications

3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol is primarily recognized for its role as an impurity in the synthesis of antiparasitic drugs. Its structural characteristics contribute to the efficacy and safety profiles of these pharmaceuticals.

Antiparasitic Activity

The compound is associated with the development of drugs targeting parasitic infections. Its imidazole ring is a common feature in many antiparasitic agents, which enhances their activity against protozoan parasites such as Trichomonas vaginalis and Entamoeba histolytica.

Case Study: Metronidazole Derivatives
Research indicates that derivatives of metronidazole, which include this compound, exhibit improved pharmacological properties. A study demonstrated that modifications to the imidazole ring can enhance the drug's potency and reduce side effects .

Biochemical Research

In biochemical research, this compound serves as a reference standard for analytical testing. Its purity and stability make it suitable for quality control in pharmaceutical manufacturing.

Analytical Standards

The compound is utilized in high-performance liquid chromatography (HPLC) as a reference standard to ensure accuracy in drug formulation processes. This is critical for maintaining consistency in drug efficacy and safety profiles across batches .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for assessing its safety in pharmaceutical applications. Studies have shown that while the compound exhibits some cytotoxic effects at high concentrations, its therapeutic index remains favorable when used within recommended dosages .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol is not well-documented. as a metabolite of Ornidazole, it is likely to share similar pathways. Ornidazole works by damaging the DNA of anaerobic bacteria and protozoa, leading to cell death . The molecular targets and pathways involved include the inhibition of nucleic acid synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Nitroimidazoles are a class of antimicrobial agents with shared mechanisms of action (e.g., nitro group reduction under anaerobic conditions). Below is a detailed comparison of 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol with structurally and functionally related compounds.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 62580-80-7 C₇H₁₁N₃O₄ 201.18 Propane-1,2-diol side chain; no halogen
Ornidazole 16773-42-5 C₇H₁₀ClN₃O₃ 219.63 Chlorinated ethyl side chain
Secnidazole 3366-95-8 C₇H₁₁N₃O₃ 185.18 1-(2-Hydroxypropyl) side chain
Metronidazole 443-48-1 C₆H₉N₃O₃ 171.15 2-Hydroxyethyl side chain
Tinidazole 19387-91-8 C₈H₁₃N₃O₄S 247.27 Ethylsulfonyl group

Key Observations:

  • Side Chain Variations : The diol group in the target compound increases hydrophilicity compared to Ornidazole’s chlorinated ethyl group or Secnidazole’s hydroxypropyl chain .
  • Molecular Weight : The compound’s higher molecular weight (201.18 vs. 185.18 for Secnidazole) reflects its additional hydroxyl groups .

Pharmacological and Functional Roles

  • This compound : Primarily an inactive metabolite of Ornidazole, lacking direct antimicrobial activity due to reduced nitro group reactivity .
  • Ornidazole : Broad-spectrum antiparasitic and antibacterial agent; the chlorine atom enhances lipophilicity and tissue penetration .
  • Secnidazole : Long half-life due to slow elimination of its hydroxypropyl side chain .

Regulatory and Quality Control Significance

  • As Ornidazole Impurity I , it is monitored in pharmaceuticals to ensure ≤0.1% concentration per ICH guidelines .
  • Similar impurities in other nitroimidazoles (e.g., alpha-(chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol in ) highlight the need for rigorous analytical methods .

Biological Activity

3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3O4C_7H_{11}N_3O_4, with a molecular weight of approximately 189.18 g/mol. The compound features an imidazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC7H11N3O4
Molecular Weight189.18 g/mol
StructureImidazole derivative

Antimicrobial Activity

Research has indicated that compounds containing the imidazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of imidazole can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of various imidazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:

Table 2: Antibacterial Activity (MIC Values)

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus subtilis0.015

These results indicate that the compound exhibits potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. Studies have shown that it can effectively inhibit the growth of certain fungal strains.

Case Study: Antifungal Efficacy

In vitro tests conducted on Candida albicans revealed that this compound demonstrated significant antifungal activity.

Table 3: Antifungal Activity (Inhibition Zones)

Fungal StrainInhibition Zone (mm)
Candida albicans20
Fusarium oxysporum15

The inhibition zones indicate that the compound is effective against these fungal pathogens, suggesting its potential use in antifungal therapies.

The biological activity of imidazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and membranes. The nitro group in this compound may enhance its reactivity and contribute to its antimicrobial effects by disrupting cellular processes in pathogens.

Q & A

Q. What are the established synthetic routes for 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, and how can reaction conditions be optimized for yield?

Classification: Basic
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or epoxy ring-opening reactions. For example, intermediates like 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (CAS 16773-52-7) may undergo hydrolysis to form the diol derivative . The tetrakis(dimethylamino)ethylene (TDAE) methodology is effective for introducing nitroimidazole moieties into aromatic systems, as demonstrated in similar syntheses . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, and stoichiometry) and identify yield-maximizing conditions. Statistical tools like response surface methodology reduce experimental iterations .

Q. How is the structural integrity of this compound verified using spectroscopic and crystallographic methods?

Classification: Basic
Methodological Answer:

  • X-ray crystallography : Resolve bond lengths and angles, as exemplified for structurally related nitroimidazole derivatives (e.g., 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-propan-2-yl acetate, with mean C–C bond length = 0.003 Å and R factor = 0.043) .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts to predicted values. For instance, methyl and nitro groups in similar compounds show characteristic peaks at δ 2.15–2.87 (alkyl protons) and δ 7.3–7.9 (aromatic protons) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 798.72 for a nitroimidazole analog) .

Q. How can computational reaction path search methods predict and optimize the synthesis of this compound?

Classification: Advanced
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and information science to design reactions. For example:

  • Reaction path searches : Use density functional theory (DFT) to model intermediates and transition states for nitroimidazole coupling reactions.
  • Data-driven optimization : Machine learning extracts patterns from experimental datasets (e.g., solvent effects, catalyst performance) to prioritize high-yield conditions .
  • Feedback loops : Experimental results refine computational models, accelerating discovery (e.g., reducing trial-and-error cycles by 50%) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Classification: Advanced
Methodological Answer:

  • Multi-technique validation : Cross-reference NMR, IR, and X-ray data. For example, conflicting 1H^1H-NMR shifts in nitroimidazole derivatives can arise from solvent effects; replicate measurements in DMSO-d6d_6 or CDCl3_3 to assess variability .
  • Dynamic NMR studies : Detect conformational equilibria (e.g., rotamers) causing split peaks.
  • Crystallographic refinement : Resolve ambiguities in NOESY or COSY correlations using crystal packing data .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Classification: Basic
Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for nitroimidazole derivatives.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility profiles .
  • Membrane technologies : Employ nanofiltration or reverse osmosis for large-scale separation, as classified under CRDC 2020 (subclass RDF2050104) .

Q. What in vitro assays evaluate the bioactivity of this compound, and how are experimental parameters controlled?

Classification: Advanced
Methodological Answer:

  • Radioligand binding assays : Quantify receptor affinity using tritiated ligands. For example, nitroimidazole analogs are tested for binding to hypoxia-inducible targets under controlled O2_2 levels (1–5% hypoxia) .
  • Dose-response curves : Use logarithmic concentrations (e.g., 1 nM–100 μM) to determine IC50_{50} values.
  • Positive/negative controls : Include reference compounds (e.g., metronidazole for nitroimidazole activity) and blank samples to validate assay conditions .

Q. How can reaction mechanisms involving this compound be validated experimentally and theoretically?

Classification: Advanced
Methodological Answer:

  • Isotopic labeling : Track 18O^{18}O or 15N^{15}N incorporation during hydrolysis or nitro-group reduction.
  • Kinetic isotope effects (KIE) : Compare reaction rates of 1H^1H- vs. 2H^2H-labeled substrates to identify rate-determining steps.
  • DFT simulations : Model energy profiles for proposed pathways (e.g., epoxide ring-opening) and compare activation energies to experimental Arrhenius plots .

Q. What stability studies are critical for handling this compound under laboratory conditions?

Classification: Basic
Methodological Answer:

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., nitro group stability above 150°C).
  • pH-dependent stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
  • Light sensitivity : Store samples in amber vials if UV-Vis spectra indicate nitroimidazole photolysis .

Properties

IUPAC Name

3-(2-methyl-5-nitroimidazol-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-5-8-2-7(10(13)14)9(5)3-6(12)4-11/h2,6,11-12H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNYOVQUGLPEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875679
Record name 1-(2,3-DIOHPR)-2-ME-5-NO2IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62580-80-7
Record name 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62580-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 11-2616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062580807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-DIOHPR)-2-ME-5-NO2IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-1,2-PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM5MUU9WNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol
3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol
3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol
3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol
3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol
3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol

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